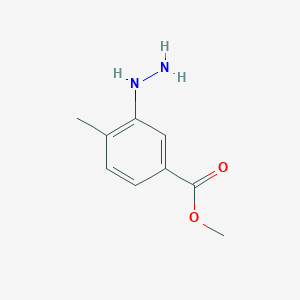

Methyl 3-hydrazinyl-4-methylbenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR data for this compound (CDCl₃, 200 MHz) reveal distinct proton environments:

- Aromatic protons : A doublet at δ 7.24 ppm (J = 8.0 Hz, 2H, C5/C6) and a singlet at δ 7.94 ppm (2H, C2/C7).

- Methyl ester : A singlet at δ 3.88 ppm (3H, -OCH₃).

- Hydrazine protons : Broad singlets at δ 4.12 ppm (1H, -NH-) and δ 4.35 ppm (2H, -NH₂), indicative of hydrogen bonding.

¹³C NMR (50 MHz, CDCl₃) assignments include:

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3-hydrazinyl-4-methylbenzoate |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)13-2)5-8(6)11-10/h3-5,11H,10H2,1-2H3 |

InChI Key |

FUZLJVNOIQNBML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NN |

Origin of Product |

United States |

Preparation Methods

Nitration of Methyl 4-Methylbenzoate

The first key step is the regioselective nitration at the 3-position of methyl 4-methylbenzoate to give methyl 3-nitro-4-methylbenzoate. This step is crucial as it introduces a functional group that can be transformed into hydrazinyl.

- Procedure : Methyl 4-methylbenzoate is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature (0–5°C) to achieve selective nitration at the meta-position relative to the methyl group.

- Reaction conditions : Slow addition of nitrating mixture to the ester in sulfuric acid, maintaining low temperature to avoid over-nitration.

- Yield : Typically high, with recrystallization to purify the nitro ester.

Reduction of Nitro Group to Amino Group

The nitro group is then reduced to an amino group to form methyl 3-amino-4-methylbenzoate.

- Catalytic hydrogenation : Using Raney nickel catalyst under hydrogen atmosphere (50 psi) in methanol solvent for approximately 8 hours.

- Alternative methods : Chemical reduction with iron and hydrochloric acid or tin chloride can also be employed.

- Yield and purity : High yield (~96%) with purification by recrystallization.

Conversion of Amino Group to Hydrazinyl Group

The amino group is converted into a hydrazinyl group via diazotization followed by substitution with hydrazine hydrate.

- Diazotization : The amino ester is treated with sodium nitrite in acidic conditions (6N HCl) at 0–5°C to form the diazonium salt.

- Hydrazine substitution : The diazonium salt is reacted with hydrazine hydrate to replace the diazonium group with hydrazinyl.

- Reaction conditions : Low temperature, aqueous medium, with careful addition to control reaction rate.

- Isolation : The product is isolated by filtration and recrystallization from ethanol.

- Yield : Moderate to good yields (60–80%) depending on reaction control.

Alternative Direct Hydrazinolysis Method

An alternative method involves direct hydrazinolysis of methyl 3-nitro-4-methylbenzoate or methyl 3-amino-4-methylbenzoate derivatives by refluxing with hydrazine hydrate in methanol or ethanol.

- Procedure : Reflux methyl ester with excess hydrazine hydrate for 4–6 hours.

- Result : Formation of methyl 3-hydrazinyl-4-methylbenzoate by nucleophilic substitution.

- Purification : Recrystallization from methanol.

- Yield : Typically high (above 85%).

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 4-methylbenzoate | HNO3 / H2SO4, 0–5°C, nitration | Methyl 3-nitro-4-methylbenzoate | 80–90 | Controlled temperature critical |

| 2 | Methyl 3-nitro-4-methylbenzoate | H2, Raney Ni, MeOH, 50 psi, 8 h (hydrogenation) | Methyl 3-amino-4-methylbenzoate | 95–96 | Alternative: chemical reduction |

| 3 | Methyl 3-amino-4-methylbenzoate | NaNO2, 6N HCl, 0–5°C (diazotization) | Diazonium salt intermediate | — | Intermediate, unstable |

| 4 | Diazonium salt | Hydrazine hydrate, 0–5°C | This compound | 60–80 | Requires careful temperature control |

| Alt. | Methyl 3-amino-4-methylbenzoate or nitro derivative | Hydrazine hydrate, reflux in MeOH, 4–6 h | This compound | 85+ | Direct hydrazinolysis alternative |

Research Findings and Optimization Notes

- Catalyst choice : Raney nickel is preferred for hydrogenation due to high activity and selectivity.

- Temperature control : Low temperature during diazotization and hydrazine substitution is crucial to avoid side reactions and decomposition of diazonium salts.

- Solvent selection : Methanol and ethanol are commonly used for hydrazinolysis due to good solubility and reaction rates.

- Purification : Recrystallization from ethanol or methanol yields high purity product suitable for further synthetic applications.

- Industrial scale-up : Continuous flow reactors can improve safety and yield in diazotization and hydrazine substitution steps by better temperature and reagent control.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazinyl-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can react with the hydrazine group under basic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Alcohol derivatives.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Methyl 3-hydrazinyl-4-methylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinyl-4-methylbenzoate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-4-hydroxybenzoate (C₈H₉NO₃, MW: 167.16 g/mol)

- Structure: Features an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 4.

- Synthesis : Prepared via cyclization with aryl acids, followed by hydrazine hydrate treatment to form benzoxazole derivatives .

- Applications : Used as a precursor for antimicrobial agents and fluorescent dyes .

Ethyl 3-hydrazinyl-4-methylbenzoate hydrochloride (C₁₀H₁₄ClN₂O₂, MW: 246.69 g/mol)

- Structure : Ethyl ester variant with a hydrazinyl group and methyl substituent.

- Synthesis : Similar to the methyl ester but uses ethyl alcohol in esterification; isolated as a hydrochloride salt .

- Applications : Investigated in drug discovery for improved solubility and bioavailability .

Methyl 3-hydroxy-4-methoxybenzoate (C₉H₁₀O₄, MW: 182.18 g/mol)

- Structure : Contains hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 4, respectively.

- Properties : Higher polarity compared to hydrazinyl derivatives, influencing solubility and crystallinity .

- Applications : Utilized in polymer chemistry and as a UV stabilizer .

Benzoic acid, 4-methyl-, 2-(2H-1,4-benzoxazin-3-yl)hydrazide

- Structure : Combines a benzoxazinyl moiety with a hydrazide group.

- Synthesis : Involves coupling of substituted benzaldehydes with hydrazine derivatives .

- Applications : Explored for herbicidal and antifungal activities due to heterocyclic stabilization .

Key Differences in Chemical Properties

Computational and Crystallographic Insights

- Theoretical Studies: Density Functional Theory (DFT) calculations on triazolone derivatives (e.g., 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazolone) reveal that electron-withdrawing groups (e.g., hydrazinyl) lower HOMO-LUMO gaps, increasing reactivity .

- Crystallography : SHELX software has been widely used to resolve crystal structures of benzoate esters, confirming planar aromatic rings and hydrogen-bonding networks critical for packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.